molecular formula C12H13NO4 B11874354 5,6-Diethoxyindoline-2,3-dione

5,6-Diethoxyindoline-2,3-dione

Cat. No.: B11874354
M. Wt: 235.24 g/mol
InChI Key: APYJLECSXVSNIL-UHFFFAOYSA-N
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Description

5,6-Diethoxyindoline-2,3-dione is a chemical compound with the molecular formula C12H13NO4. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of two ethoxy groups at the 5 and 6 positions of the indoline-2,3-dione core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5,6-Diethoxyindoline-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Diethoxyindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound without the ethoxy groups.

    5,6-Dimethoxyindoline-2,3-dione: Similar structure with methoxy groups instead of ethoxy.

    5,6-Dichloroindoline-2,3-dione: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

5,6-Diethoxyindoline-2,3-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance solubility and modify the compound’s interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5,6-diethoxy-1H-indole-2,3-dione

InChI

InChI=1S/C12H13NO4/c1-3-16-9-5-7-8(6-10(9)17-4-2)13-12(15)11(7)14/h5-6H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

APYJLECSXVSNIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C(=O)N2)OCC

Origin of Product

United States

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